molecular formula C14H21N3O3 B1295414 benzyl N-(1-hydrazinyl-4-methyl-1-oxopentan-2-yl)carbamate CAS No. 42384-22-5

benzyl N-(1-hydrazinyl-4-methyl-1-oxopentan-2-yl)carbamate

Cat. No.: B1295414
CAS No.: 42384-22-5
M. Wt: 279.33 g/mol
InChI Key: AJKTZAFFMAFJJR-UHFFFAOYSA-N
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Description

Benzyl N-(1-hydrazinyl-4-methyl-1-oxopentan-2-yl)carbamate is a chemical compound with the molecular formula C14H21N3O3. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzyl group, a hydrazinyl group, and a carbamate group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(1-hydrazinyl-4-methyl-1-oxopentan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with N-(1-hydrazinyl-4-methyl-1-oxopentan-2-yl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(1-hydrazinyl-4-methyl-1-oxopentan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

Benzyl N-(1-hydrazinyl-4-methyl-1-oxopentan-2-yl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl N-(1-hydrazinyl-4-methyl-1-oxopentan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with biological molecules, leading to the inhibition of certain enzymes or the disruption of cellular processes. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-(1-hydrazinyl-4-methyl-1-oxopentan-2-yl)carbamate can be compared with other carbamate derivatives, such as:
    • Benzyl carbamate
    • N-(1-hydrazinyl-4-methyl-1-oxopentan-2-yl)carbamate
    • Benzyl N-(1-hydrazinyl-1-oxopentan-2-yl)carbamate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazinyl group, in particular, allows for unique interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

benzyl N-(1-hydrazinyl-4-methyl-1-oxopentan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-10(2)8-12(13(18)17-15)16-14(19)20-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9,15H2,1-2H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKTZAFFMAFJJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NN)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42384-22-5
Record name NSC26798
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26798
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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